molecular formula C14H15NO4 B12597349 2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate CAS No. 917598-75-5

2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate

Cat. No.: B12597349
CAS No.: 917598-75-5
M. Wt: 261.27 g/mol
InChI Key: MCGLXFQJBUJIBO-UHFFFAOYSA-N
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Description

2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dioxopentan-3-yl group and a benzoylethanimidate moiety. The compound’s chemical properties make it a subject of interest for researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate typically involves the reaction of 2,4-dioxopentan-3-yl benzoic acid with ethanimidate derivatives. One common method includes the use of dry HCl gas as a catalyst to facilitate the reaction between 2,4-dioxopentan-3-yl benzoic acid and various alcohols . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound efficiently. Quality control measures, including NMR, HPLC, and LC-MS, are essential to ensure the compound’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include dry HCl gas, various alcohols, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alcohols using dry HCl gas as a catalyst can produce novel 3-substituted 2,4-pentane diones .

Scientific Research Applications

2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex compounds.

    Biology: It may be used in biochemical studies to explore its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxopentan-3-yl (1E)-N-benzoylethanimidate stands out due to its unique combination of functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

917598-75-5

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2,4-dioxopentan-3-yl N-benzoylethanimidate

InChI

InChI=1S/C14H15NO4/c1-9(16)13(10(2)17)19-11(3)15-14(18)12-7-5-4-6-8-12/h4-8,13H,1-3H3

InChI Key

MCGLXFQJBUJIBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC(=NC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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